![molecular formula C15H13N3O3S B3734221 methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate](/img/structure/B3734221.png)
methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate
Overview
Description
Methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of pyrimidine derivatives and is known for its various applications in the field of medicinal chemistry and biochemistry.
Mechanism of Action
Methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate acts as a competitive inhibitor of dihydrofolate reductase and thymidylate synthase, which are enzymes involved in DNA synthesis. It binds to the active site of these enzymes and prevents the formation of tetrahydrofolate and thymidylate, respectively. This leads to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
Methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate has been shown to exhibit cytotoxicity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide and prostaglandin E2.
Advantages and Limitations for Lab Experiments
Methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate is a versatile compound that can be easily synthesized and modified to obtain various derivatives with potential biological activity. However, its cytotoxicity and potential side effects limit its use in vivo. Furthermore, its mechanism of action may not be specific to cancer cells, which may lead to unwanted side effects.
Future Directions
Future research on methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate can focus on the development of more specific inhibitors of dihydrofolate reductase and thymidylate synthase. It can also focus on the synthesis of derivatives with improved pharmacokinetic properties and reduced cytotoxicity. Furthermore, it can focus on the development of fluorescent probes for the detection of DNA damage and repair.
Scientific Research Applications
Methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate has been extensively used in scientific research due to its various applications. It has been used as a building block for the synthesis of various pyrimidine derivatives with potential biological activity. It has also been used as a probe to study the mechanism of action of various enzymes such as dihydrofolate reductase and thymidylate synthase. Furthermore, it has been used as a fluorescent probe to study the binding of small molecules to DNA.
properties
IUPAC Name |
methyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9(14(20)21-2)22-15-17-12(10-6-4-3-5-7-10)11(8-16)13(19)18-15/h3-7,9H,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXCAKHBMDQMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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